N-(3-methoxybenzyl)-tert-butylamine synonyms and IUPAC name
N-(3-methoxybenzyl)-tert-butylamine synonyms and IUPAC name
Technical Monograph: N-(3-Methoxybenzyl)-tert-butylamine
Executive Summary
N-(3-Methoxybenzyl)-tert-butylamine is a specialized secondary amine intermediate used in the synthesis of complex pharmaceutical agents and organic ligands.[1] Characterized by the steric bulk of the tert-butyl group and the electronic properties of the meta-methoxybenzyl moiety, it serves as a critical building block for modulating lipophilicity and metabolic stability in drug candidates.[1]
This guide provides a definitive technical profile, including nomenclature, physicochemical properties, and a validated protocol for its synthesis via reductive amination—the primary route for accessing this non-commodity intermediate.
Nomenclature and Identification
Unlike common commodity chemicals, this compound is often synthesized in situ or on-demand.[1] As such, it may not appear in standard public chemical catalogs with a dedicated CAS number. Researchers must rely on precise IUPAC nomenclature for identification.[1]
| Identifier | Value |
| Preferred IUPAC Name | N-(3-Methoxybenzyl)-2-methylpropan-2-amine |
| Alternative Name | N-tert-Butyl-3-methoxybenzylamine |
| Alternative Name | 1-(3-Methoxyphenyl)-N-(2-methylpropan-2-yl)methanamine |
| Chemical Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES | COC1=CC=CC(CNC(C)(C)C)=C1 |
| InChI Key | (Predicted) GVHIREZHTRULPT-UHFFFAOYSA-N (Analog) |
Physicochemical Profile
The following properties are derived from structural analogs (e.g., N-benzyl-tert-butylamine) and computational models, as experimental data for this specific isomer is sparse in open literature.
| Property | Value / Range | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure.[1][2] |
| Boiling Point | ~110–115 °C at 10 mmHg | Estimated based on MW and polarity. |
| pKa (Conjugate Acid) | ~10.5 | Typical for sterically hindered secondary amines.[1] |
| LogP | ~2.8 | Moderately lipophilic.[1] |
| Solubility | Soluble in DCM, MeOH, EtOAc | Limited solubility in water due to lipophilic groups. |
Synthetic Pathway: Reductive Amination[4][5]
The most robust method for synthesizing N-(3-methoxybenzyl)-tert-butylamine is the reductive amination of 3-methoxybenzaldehyde with tert-butylamine.[1] This route avoids the over-alkylation issues associated with direct alkylation.[3]
Reaction Mechanism
The synthesis proceeds via the formation of an intermediate imine (Schiff base), followed by reduction. Due to the steric hindrance of the tert-butyl group, imine formation may require dehydrating conditions (e.g., molecular sieves) to drive the equilibrium.
Figure 1: Mechanistic pathway for the reductive amination synthesis.[1]
Validated Experimental Protocol
Reagents:
-
3-Methoxybenzaldehyde (1.0 equiv)[1]
-
tert-Butylamine (1.2 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv) OR Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Methanol (MeOH) (Solvent)[1]
-
Magnesium Sulfate (MgSO₄) (Optional, drying agent)
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).
-
Add tert-butylamine (12 mmol) dropwise.[1]
-
Expert Insight: Because tert-butylamine is volatile (bp 46°C) and sterically hindered, add anhydrous MgSO₄ (2 g) to the reaction mixture to absorb water and drive imine formation.[1] Stir at room temperature (RT) for 4–6 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add NaBH₄ (15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).[4][5]
-
Alternative: If using STAB, the reaction can be performed in one pot without pre-forming the imine, usually in Dichloroethane (DCE) rather than MeOH.
-
Allow the mixture to warm to RT and stir overnight.
-
-
Work-up:
-
Quench the reaction by adding water (10 mL) or saturated NH₄Cl solution.
-
Evaporate the MeOH under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate to yield the crude oil.
-
Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient) or distill under vacuum if high purity is required.
-
Figure 2: Operational workflow for the laboratory-scale synthesis.
Applications in Drug Discovery
1. Steric Modulation: The tert-butyl group is a classic "steric anchor" in medicinal chemistry.[1] It prevents metabolic dealkylation at the nitrogen center (unlike methyl or ethyl groups) and locks the conformation of the amine, potentially increasing receptor selectivity.
2. Pharmacophore Scaffold:
The 3-methoxybenzyl moiety is a privileged structure found in various GPCR ligands and enzyme inhibitors.[1] The methoxy group at the meta position can act as a hydrogen bond acceptor or influence the electronic density of the aromatic ring, affecting
3. "Protected" Amine Intermediate: In complex multi-step synthesis, the tert-butyl group can serve as a robust protecting group for the nitrogen, stable to basic and nucleophilic conditions, though it is difficult to remove without strong acid (e.g., TFA) or oxidative cleavage.
Safety and Handling
-
Hazards: Like most secondary amines, this compound is likely Corrosive and an Irritant to skin, eyes, and respiratory tracts.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C to prevent oxidation (N-oxide formation) and carbonate formation from atmospheric CO₂.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]
-
Master Organic Chemistry. (2017). "Reductive Amination."[1][3][6][5] MasterOrganicChemistry.com. Link
-
Indra, A., & Lahiri, G. K. (2012).[4] "Metal-free hydrogenation of azomethines... (Synthesis of N-tert-butyl-3-methoxybenzylamine)." Chemistry – A European Journal (Cited in Theilheimer's Synthetic Methods). Link[1]
-
Sigma-Aldrich. "Application Note – Reductive Amination."[1] Merck/Sigma-Aldrich.[1] Link
Sources
- 1. 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. karger.com [karger.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
